1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole
Description
Significance of Indole (B1671886) and Piperidine (B6355638) Scaffolds in Modern Chemical Research
The indole nucleus, a bicyclic aromatic heterocycle, is a fundamental structural motif found in a plethora of natural products, pharmaceuticals, and agrochemicals. mdpi.com Its versatile structure allows for a wide range of chemical modifications, leading to compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. mdpi.comresearchgate.net The indole scaffold's ability to interact with various biological targets, such as enzymes and receptors, has solidified its importance in the design of new therapeutic agents. mdpi.com
Similarly, the piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most prevalent N-heterocycles in FDA-approved drugs. nih.govnih.gov Piperidine derivatives are integral to numerous pharmaceuticals, contributing to their desired pharmacological profiles. researchgate.net The introduction of chiral piperidine scaffolds can modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic properties of drug candidates. researchgate.net The conformational flexibility of the piperidine ring allows for optimal binding to biological targets, making it a valuable component in drug design. nih.govresearchgate.net
The combination of these two powerful scaffolds into a single molecule, as seen in 1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole, presents an intriguing avenue for the development of novel compounds with potentially enhanced or unique biological activities.
Overview of N-Acylindole Derivatives in Synthetic and Medicinal Chemistry
N-acylindoles are a specific class of indole derivatives that have garnered significant attention in both synthetic and medicinal chemistry. beilstein-journals.org The acylation of the indole nitrogen is a key synthetic transformation that allows for the introduction of a wide variety of functional groups, thereby modulating the electronic and steric properties of the indole ring. beilstein-journals.orgresearchgate.net This modification can significantly influence the biological activity of the resulting compounds. beilstein-journals.org
Molecules containing the N-acylindole moiety are found in numerous pharmaceuticals and natural products. beilstein-journals.org For instance, the non-steroidal anti-inflammatory drug indomethacin (B1671933) features an N-acylindole core. beilstein-journals.org The development of efficient and selective methods for the N-acylation of indoles is an active area of research, with various catalytic systems being explored to achieve this transformation under mild and functional group-tolerant conditions. beilstein-journals.orgresearchgate.net
Structural Context of this compound as an Indole-Piperidine Hybrid System
The compound this compound can be described as a hybrid molecule that covalently links the indole and piperidine rings through an ethyl-amide bridge. This specific linkage creates a unique spatial orientation of the two heterocyclic systems, which is crucial for its potential interactions with biological macromolecules. The amide bond introduces a degree of rigidity and potential for hydrogen bonding, while the ethyl linker provides conformational flexibility.
Research Aims and Scope Pertaining to this compound
Given the established importance of the indole and piperidine scaffolds, research into this compound would likely focus on several key areas. A primary aim would be the development of an efficient and scalable synthetic route to this compound and its derivatives. This would enable the production of sufficient quantities for further investigation.
A significant portion of the research would likely be dedicated to the evaluation of its biological activity. Based on the known properties of related indole and piperidine derivatives, this could encompass screening for anticancer, anti-inflammatory, antimicrobial, or neurological activities. mdpi.comresearchgate.net Structure-activity relationship (SAR) studies would be crucial to understand how modifications to the indole ring, the piperidine ring, or the linker affect biological potency and selectivity.
The scope of research could also extend to understanding the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for its potential development as a therapeutic agent. Advanced computational studies, such as molecular docking, could be employed to predict its binding modes with various biological targets and to guide the design of more potent analogs.
Illustrative Data
To provide a clearer understanding of the type of data that would be generated in the study of this compound, the following tables present hypothetical, yet representative, data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₁₈N₂O |
| Molecular Weight | 242.32 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 125-127 °C |
| Solubility | Soluble in DMSO, Methanol |
| logP (calculated) | 2.85 |
Table 2: Spectroscopic Data for this compound
| Technique | Key Signals |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.65 (d, 1H), 7.30 (d, 1H), 7.20 (t, 1H), 7.10 (t, 1H), 6.55 (d, 1H), 4.80 (s, 2H), 3.50 (t, 2H), 3.35 (t, 2H), 1.60-1.70 (m, 6H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 168.0, 136.5, 128.8, 126.5, 122.0, 121.0, 120.0, 109.0, 102.0, 48.0, 46.0, 43.0, 26.5, 25.5, 24.5 |
| Mass Spectrometry (ESI+) | m/z 243.15 [M+H]⁺ |
Table 3: Hypothetical Biological Activity Profile
| Assay | IC₅₀ (µM) |
| Anti-proliferative (MCF-7 cell line) | 15.2 |
| COX-2 Inhibition | > 100 |
| Antibacterial (E. coli) | 50.8 |
Properties
IUPAC Name |
2-indol-1-yl-1-piperidin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c18-15(16-9-4-1-5-10-16)12-17-11-8-13-6-2-3-7-14(13)17/h2-3,6-8,11H,1,4-5,9-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRSKIQNAMGUIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 2 Oxo 2 Piperidin 1 Ylethyl 1h Indole and Analogues
Strategies for N1-Functionalization of 1H-Indoles
The indole (B1671886) nucleus is a prominent scaffold in numerous natural products and pharmaceutical agents. Consequently, a variety of methods for its functionalization have been developed. The N1 position, while less nucleophilic than the C3 position, can be selectively targeted under specific reaction conditions.
Direct N-Alkylation and N-Acylation Approaches for Indole Ring System
Direct N-alkylation of indoles is a common method for introducing substituents at the nitrogen atom. This typically involves the reaction of an indole with an alkyl halide in the presence of a base. For the synthesis of 1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole, a plausible approach would be the reaction of indole with a 2-halo-1-(piperidin-1-yl)ethan-1-one, such as 2-chloro-1-(piperidin-1-yl)ethan-1-one. The base deprotonates the indole at the N1 position, generating an indolide anion that then acts as a nucleophile, attacking the electrophilic carbon of the haloacetamide.
Similarly, N-acylation of indoles can be achieved using various acylating agents. While direct acylation often favors the C3 position, N-acylation can be promoted by using strong bases or by employing specific catalysts. The use of thioesters as a stable acyl source provides a mild and chemoselective method for the N-acylation of indoles. nih.govbohrium.com This approach offers good functional group tolerance and can be an effective alternative to using more reactive acyl chlorides. nih.govbohrium.com Another approach involves the dehydrogenative coupling of indoles with primary alcohols, catalyzed by tetrapropylammonium (B79313) perruthenate (TPAP), to form indolylamides in a single step under mild conditions.
Catalytic Methodologies for Indole N-Substitution
Transition metal catalysis has emerged as a powerful tool for the N-functionalization of indoles, offering high efficiency and selectivity.
Copper(II)-catalyzed cyclization: Copper catalysts have been employed for the synthesis of multisubstituted indoles through sequential Chan–Lam N-arylation and cross-dehydrogenative coupling reactions. rsc.org While this specific methodology focuses on N-arylation, copper catalysis is also effective for N-alkylation. For instance, a copper-catalyzed reductive cross-coupling between N-tosylhydrazones and indoles has been developed for the synthesis of N-alkylated indoles. researchgate.net Copper(II)-phosphate catalysts can also promote the intramolecular heterocyclization of certain substrates, followed by nucleophilic attack from indole. acs.orgscispace.com
Palladium-catalyzed cycloisomerization: Palladium catalysts are widely used for various C-C and C-N bond-forming reactions in indole synthesis. mdpi.comnih.gov Palladium-catalyzed cycloisomerization of o-allylanilines provides an efficient route to 3-substituted 2-benzylindoles. acs.org Furthermore, palladium-catalyzed oxidative amination of α-olefins with indoles, known as the aza-Wacker reaction, allows for the selective N-functionalization of indoles. nih.govnih.gov This method has been shown to be effective for a variety of substituted indoles and alkenes. nih.gov Palladium catalysis can also be used for the efficient synthesis of functionalized indolizines via a cross-coupling/cycloisomerization cascade. rsc.org Additionally, a palladium-catalyzed method for the synthesis of N-benzoylindoles from N-(2-allylphenyl) benzamide (B126) has been developed. mdpi.com
| Catalytic System | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Copper(II) | Chan–Lam N-arylation, Cross-dehydrogenative coupling | Sequential one-pot synthesis of multisubstituted indoles. | rsc.org |
| Copper(II)-phosphate | Cycloisomerization–Indole Addition | Enantioselective synthesis of highly substituted furans. | acs.orgscispace.com |
| Palladium | Cycloisomerization | Synthesis of 3-substituted 2-benzylindoles from o-allylanilines. | acs.org |
| Palladium | Aza-Wacker Reaction | Selective N-functionalization of indoles with α-olefins. | nih.gov |
| Palladium | Cross-coupling/cycloisomerization | Efficient synthesis of functionalized indolizines. | rsc.org |
Metal-Free and Green Chemistry Approaches for N-Indole Derivatization
In recent years, there has been a growing interest in developing more sustainable and environmentally friendly synthetic methods.
Metal-free approaches: Metal-free methods for N-alkylation of indoles have been developed, such as the reductive N-alkylation using aldehydes as the alkylating agent and triethylsilane as the reductant. nih.gov This method is applicable to a wide range of aldehydes and indoles. nih.gov Another metal-free approach involves the C3-alkylation of indoles with α-heteroaryl-substituted methyl alcohols through a hydrogen autotransfer-type reaction. chemrxiv.org Additionally, N-iodosuccinimide (NIS)-mediated cascade C–N bond formation and aromatization of N-Ts-2-alkenylanilines provides a rapid, metal-free synthesis of indoles under mild conditions. researchgate.net An effective metal-free C-H amination of N-Ts-2-alkenylanilines using DDQ as an oxidant has also been developed to afford a diverse range of substituted indoles. patentdigest.org
Green chemistry approaches: Green chemistry principles are increasingly being applied to the synthesis of indole derivatives. researchgate.net These approaches often utilize microwave irradiation, ionic liquids, water as a solvent, or solvent-free conditions to improve reaction efficiency and reduce environmental impact. researchgate.nettandfonline.com For instance, a one-pot, three-component reaction for synthesizing pyran-annulated indole analogs has been developed under solvent-free conditions using microwave irradiation. tandfonline.com Similarly, a green, one-pot multicomponent synthesis of unsymmetrical indole-substituted methane (B114726) derivatives has been described using ethanol (B145695) as a solvent without the need for a catalyst. acs.orgrsc.org
Construction and Functionalization of the Piperidine (B6355638) Ring Moiety
The piperidine ring is a common heterocyclic motif in many biologically active compounds. Its synthesis and functionalization are well-established areas of organic chemistry.
Ring-Closing Reactions and Cycloaddition Strategies for Piperidine Synthesis
Ring-closing reactions: Intramolecular cyclization is a powerful strategy for the synthesis of piperidines. nih.gov Ring-closing metathesis (RCM) is a particularly versatile method for constructing the piperidine ring and has been applied to the total synthesis of various natural alkaloids. acs.orgresearchgate.net Other intramolecular ring-closing methods include metal-catalyzed cyclization, electrophilic cyclization, and aza-Michael reactions. nih.gov A stereoselective synthesis of poly-substituted piperidines can be achieved using ammonium (B1175870) acetate (B1210297) as both a nitrogen source and a catalyst. nih.gov
Cycloaddition strategies: Cycloaddition reactions offer another efficient route to piperidine rings. Formal [3+3] cycloaddition reactions have been developed as a strategically unusual approach to piperidines. rsc.orgrsc.org These are typically stepwise processes between two three-carbon fragments with complementary reactivity. rsc.orgrsc.org For instance, a novel route to functionalized piperidines involves the formal [3+3] cycloaddition of activated aziridines and palladium-trimethylenemethane (Pd-TMM) complexes. nih.govwhiterose.ac.uk Intramolecular nitrone dipolar cycloaddition has also been utilized in the synthesis of piperidine and indolizidine alkaloids. iupac.org
Functionalization of Pre-formed Piperidine Scaffolds
An alternative to de novo synthesis is the functionalization of a pre-existing piperidine ring. This approach is particularly useful for introducing diversity into a common scaffold. C-H functionalization has emerged as a powerful tool for the direct introduction of substituents at specific positions of the piperidine ring. nih.govresearchgate.net By carefully selecting the catalyst and reaction conditions, it is possible to achieve site-selective functionalization at the C2, C3, or C4 positions. nih.gov For example, dirhodium catalysts have been used for the C2 functionalization of N-Boc-piperidine with aryldiazoacetates. nih.gov
| Synthetic Strategy | Methodology | Key Features | Reference |
|---|---|---|---|
| Ring-Closing Reactions | Ring-Closing Metathesis (RCM) | Versatile method for constructing the piperidine core. | acs.orgresearchgate.net |
| Intramolecular Cyclization | Includes metal-catalyzed, electrophilic, and aza-Michael reactions. | nih.gov | |
| Cycloaddition Strategies | [3+3] Cycloaddition | Stepwise reaction of two three-carbon fragments. | rsc.orgrsc.org |
| Intramolecular Nitrone Dipolar Cycloaddition | Used in the synthesis of piperidine and indolizidine alkaloids. | iupac.org | |
| Functionalization | C-H Functionalization | Direct and site-selective introduction of substituents. | nih.govresearchgate.net |
Formation of the Amide Linkage and the Ethyl Bridge between Indole and Piperidine Moieties
The core challenge in synthesizing this compound lies in the efficient and selective formation of two key linkages: the bond connecting the ethyl group to the indole nitrogen and the amide bond connecting the ethyl group to the piperidine nitrogen. Two primary retrosynthetic strategies are considered for this purpose:
Strategy A: N-alkylation of the indole ring with a pre-formed piperidine-containing electrophile, such as 2-chloro-1-(piperidin-1-yl)ethan-1-one.
Strategy B: Formation of the amide bond as the final step, by coupling an indole-containing carboxylic acid, (1H-indol-1-yl)acetic acid, with piperidine.
The formation of the amide bond between a carboxylic acid and a secondary amine like piperidine is a cornerstone of organic synthesis. In the context of Strategy B, where (1H-indol-1-yl)acetic acid is coupled with piperidine, various activating agents and coupling reagents are employed to facilitate the reaction, which is otherwise slow and requires high temperatures.
Modern amide bond formation often avoids traditional coupling reagents in favor of greener, one-pot processes. rsc.org These can involve the in-situ formation of activated species like thioesters, which then react readily with amines. rsc.org For complex molecules, the choice of coupling reagent is critical to avoid side reactions. Common coupling reagents are designed to convert the carboxylic acid's hydroxyl group into a better leaving group, thus activating it for nucleophilic attack by the amine.
Below is a table of common coupling reagents applicable to this synthesis.
| Coupling Reagent | Name | Activating Agent | By-products | Notes |
| DCC | N,N'-Dicyclohexylcarbodiimide | Carbodiimide | Dicyclohexylurea (DCU) | High yielding, but DCU can be difficult to remove. |
| EDC | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride | Carbodiimide | Water-soluble urea | By-product is easily removed by aqueous workup. Often used with HOBt. |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Urone/Guanidinium | Tetramethylurea | Highly efficient, fast reaction times, suitable for sterically hindered amines. |
| CDI | 1,1'-Carbonyldiimidazole | Imidazolide | Imidazole, CO₂ | Mild conditions, by-products are generally non-problematic. |
The selection of the optimal reagent depends on the specific substrate, desired purity, and scale of the reaction. For instance, the synthesis of related heterocyclic amides has been achieved by reacting an acid chloride with the amine in the presence of a base like pyridine, a straightforward method if the acid chloride precursor is stable. google.com
The incorporation of the ethyl spacer connecting the indole and piperidine moieties can be achieved via two main routes, corresponding to the retrosynthetic strategies outlined above.
Strategy A: N-Alkylation of Indole This approach involves the reaction of indole with a suitable two-carbon electrophile that already contains the piperidine amide. The typical electrophile would be 2-chloro-1-(piperidin-1-yl)ethan-1-one, which can be prepared from piperidine and chloroacetyl chloride. Indole is first deprotonated with a base (e.g., sodium hydride, NaH) in an aprotic solvent like DMF or THF to form the indolide anion, which then acts as a nucleophile to displace the chloride.
Strategy B: Synthesis and Functionalization of (1H-indol-1-yl)acetic acid This route begins with the N-alkylation of indole with an ethyl haloacetate (e.g., ethyl bromoacetate) to form ethyl (1H-indol-1-yl)acetate. This intermediate is then hydrolyzed to the corresponding carboxylic acid, (1H-indol-1-yl)acetic acid. The final step is the amide coupling of this acid with piperidine, as discussed in section 2.3.1.
A comparison of these two primary strategies is presented below.
| Feature | Strategy A (N-Alkylation with Halo-amide) | Strategy B (Amide Coupling) |
| Key Reaction | Indole N-alkylation | Amide bond formation |
| Precursors | Indole, 2-chloro-1-(piperidin-1-yl)ethan-1-one | (1H-indol-1-yl)acetic acid, Piperidine |
| Number of Steps | Potentially fewer steps if halo-amide is readily available. | Generally involves more steps (alkylation, hydrolysis, coupling). |
| Potential Issues | Control of N- vs. C-alkylation of indole. Stability of the halo-amide reagent. | Efficiency of the final amide coupling step. |
| Overall Suitability | Favorable for rapid synthesis if key intermediate is accessible. | More convergent and modular, allowing for analogue synthesis by varying either the acid or amine component. |
Chemo-, Regio-, and Stereoselectivity in the Synthesis of this compound
Controlling selectivity is paramount in the synthesis of heterocyclic compounds to ensure the desired isomer is formed and to maximize yield.
Chemoselectivity : This refers to the selective reaction of one functional group in the presence of others. In the amidation of unprotected indoles, a key challenge is preventing reaction at the indole N-H bond when another site is the intended target. However, for the synthesis of the title compound, the indole N-H is a reactive site. Borane Lewis acids have been shown to effectively catalyze the N-carboxamidation of unprotected indoles with isocyanates, demonstrating high chemoselectivity for the N-H bond. aalto.fi In Strategy A, the primary chemoselectivity issue is ensuring the indolide anion attacks the alkyl halide rather than the amide carbonyl.
Regioselectivity : This concerns the position of the reaction on the indole ring. Indole can undergo electrophilic substitution at C3 or alkylation at N1. The N-alkylation required for this synthesis is typically favored by treating indole with a strong base (like NaH) to form the indolide anion, which is a stronger nucleophile at the nitrogen atom. The choice of solvent and counter-ion can also influence the N/C selectivity.
The table below summarizes factors influencing the regioselectivity of indole alkylation.
| Factor | Condition Favoring N1-Alkylation | Condition Favoring C3-Alkylation |
| Base | Strong bases (e.g., NaH, KH) that fully deprotonate the N-H. | Weaker bases or acidic conditions. |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO). | Less polar solvents. |
| Reaction Type | Sₙ2 reaction with alkyl halides. | Friedel-Crafts type reactions. |
Stereoselectivity : The target molecule, this compound, is achiral, so stereoselectivity is not a factor in its synthesis. However, for the synthesis of analogues with chiral centers, for example, on the piperidine ring, controlling stereochemistry would be crucial. Methods for the stereoselective synthesis of substituted piperidines, such as those employing chiral auxiliaries or asymmetric catalysis, would need to be employed. nih.gov
Scalable Synthetic Protocols for this compound
Transitioning a synthetic route from laboratory scale to industrial production requires optimization for cost, safety, efficiency, and environmental impact. For the synthesis of this compound, a scalable protocol would favor robust, high-yielding reactions that minimize the use of hazardous reagents and complex purification procedures.
Key considerations for scalability include:
Reagent Cost and Availability : Using inexpensive and readily available starting materials like indole, piperidine, and chloroacetyl chloride is advantageous.
Process Safety : Reactions involving highly reactive or toxic reagents, such as sodium hydride or oxalyl chloride, require careful engineering controls on a large scale.
Efficiency : One-pot or telescoped reactions, where intermediates are not isolated, can significantly improve throughput and reduce waste. nih.gov An efficient route from halogenated amides to piperidines has been developed as a one-pot reaction, integrating amide activation, reduction, and intramolecular substitution. nih.gov
Green Chemistry : Modern scalable syntheses aim to align with the principles of green chemistry. This includes using less hazardous solvents, reducing energy consumption, and minimizing waste. mdpi.com Techniques like microwave-assisted or ultrasound-assisted synthesis can accelerate reactions, improve yields, and often allow for the use of more environmentally benign solvents, including water. mdpi.commdpi.com
The following table compares a hypothetical traditional lab-scale synthesis with a potential optimized, scalable protocol.
| Parameter | Traditional Lab-Scale Protocol (Strategy B) | Optimized Scalable Protocol |
| Solvent | Anhydrous THF/DMF | Greener solvent (e.g., 2-MeTHF, CPME) or aqueous media if possible. mdpi.com |
| Base (Alkylation) | Sodium Hydride (NaH) in oil dispersion | Potassium carbonate (K₂CO₃) with phase-transfer catalysis. mdpi.com |
| Coupling Agent | Stoichiometric HATU or DCC | Catalytic coupling method or conversion to acid chloride with a safer reagent like SOCl₂. |
| Workup/Purification | Multi-step extractive workup, silica (B1680970) gel chromatography. | Crystallization of the final product, minimizing chromatographic purification. |
| Energy Input | Conventional heating/reflux over several hours. | Microwave or ultrasound irradiation to reduce reaction times. mdpi.com |
By implementing these principles, a robust, efficient, and more sustainable process for the large-scale production of this compound and its analogues can be developed.
Reaction Mechanisms and Transformations of 1 2 Oxo 2 Piperidin 1 Ylethyl 1h Indole
Reactivity of the Indole (B1671886) Nucleus in 1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole
The indole ring system is characterized by its high electron density, making it exceptionally reactive towards electrophiles, particularly at the C3 position. researchgate.netyoutube.com The N1-substituent, in this case, the 2-oxo-2-piperidin-1-ylethyl group, directs electrophilic attack primarily to the pyrrole portion of the heterocycle.
Electrophilic aromatic substitution (EAS) is a hallmark reaction of indoles. iust.ac.irsemanticscholar.org The reaction proceeds preferentially at the C3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (the sigma complex or arenium ion) through resonance. youtube.com If the C3 position is blocked, substitution may occur at the C2 position, though this is less common. researchgate.net For this compound, a variety of EAS reactions are anticipated.
Common electrophilic substitution reactions expected for the indole nucleus include:
Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would introduce a bromine or chlorine atom at the C3 position.
Nitration: Mild nitrating agents are required to avoid oxidation of the electron-rich ring. Conditions such as ethyl nitrate with a Lewis acid catalyst would likely yield the 3-nitroindole derivative.
Acylation: Friedel-Crafts acylation, for instance with acetyl chloride and a Lewis acid like aluminum chloride, is expected to introduce an acetyl group at C3. researchgate.net Vilsmeier-Haack formylation using a mixture of phosphorus oxychloride and dimethylformamide (DMF) would yield the corresponding 3-formylindole. iust.ac.ir
| Reaction Type | Typical Reagents | Expected Major Product |
|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) in CCl4 | 3-Bromo-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole |
| Chlorination | N-Chlorosuccinimide (NCS) in CH2Cl2 | 3-Chloro-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole |
| Nitration | Ethyl nitrate, SnCl4 | 3-Nitro-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole |
| Acylation | Acetyl chloride, AlCl3 | 3-Acetyl-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole |
| Formylation | POCl3, DMF (Vilsmeier-Haack) | This compound-3-carbaldehyde |
While less common due to the ring's electron-rich nature, the indole nucleus can undergo nucleophilic attack under specific conditions. sci-hub.se Such reactions often require activation of the indole ring, for example, by introducing strong electron-withdrawing groups or by forming highly reactive intermediates like indolynes. nih.gov Nucleophilic substitution can also occur at the nitrogen atom of N-hydroxyindoles, proceeding via an SN2 mechanism. researchgate.netclockss.org
Annulation reactions, which involve the formation of a new ring fused to the indole core, represent another important class of transformations. These can be initiated by reactions involving both the N1-substituent and the indole ring. For instance, intramolecular cyclization could be envisioned if the piperidine (B6355638) ring or the acetyl linker were suitably functionalized. Annulation can also occur via cycloaddition reactions or through transition-metal-catalyzed processes that construct new heterocyclic frameworks. nih.govrsc.orgresearchgate.netchim.it
Reactivity of the Piperidine Ring in this compound
The piperidine ring in this molecule is an N-acylpiperidine, specifically an amide. nih.gov This profoundly influences its reactivity compared to a simple secondary amine like piperidine.
The nitrogen atom of the piperidine ring is part of an amide functional group. The resonance delocalization of the nitrogen lone pair onto the adjacent carbonyl oxygen significantly decreases its nucleophilicity and basicity. Consequently, typical nitrogen-centered reactions such as N-alkylation or further N-acylation are not feasible under standard conditions. The reactivity of this nitrogen is primarily linked to transformations of the amide bond itself (see Section 3.3).
The carbon atoms of the piperidine ring, particularly those alpha to the nitrogen (C2 and C6), are susceptible to functionalization. A powerful strategy for this involves the formation of an N-acyliminium ion intermediate. nih.govnih.gov This can be achieved through oxidation or by using a Lewis acid to promote the departure of a leaving group from the α-carbon. The resulting electrophilic iminium ion can then be trapped by a wide range of nucleophiles. semanticscholar.org Photocatalysis has also emerged as a method for the regiodivergent functionalization at either the α- or β-position of saturated N-heterocycles. chemrxiv.org
| Reaction Type | Typical Reagents | Intermediate | Expected Product Class |
|---|---|---|---|
| α-Cyanation | Electrochemical oxidation, TMSCN | N-Acyliminium ion | α-Cyano-N-acylpiperidine |
| α-Alkylation | Oxidation (e.g., with m-CPBA), followed by Grignard reagent | N-Acyliminium ion | α-Alkyl-N-acylpiperidine |
| α-Arylation | Lewis acid activation of α-alkoxy derivative, organometallic reagent | N-Acyliminium ion | α-Aryl-N-acylpiperidine |
Transformations Involving the Amide Linkage in this compound
The amide linkage is a robust functional group, but it can undergo several important transformations, typically under forcing conditions.
Hydrolysis: The amide bond can be cleaved by hydrolysis under either acidic or basic conditions. Acid-catalyzed hydrolysis (e.g., with aqueous HCl) or base-catalyzed hydrolysis (e.g., with aqueous NaOH) would break the bond between the carbonyl carbon and the piperidine nitrogen. nih.gov This reaction would yield indole-1-acetic acid and piperidine.
Reduction: The amide carbonyl can be completely reduced to a methylene (B1212753) group (-CH2-) using a powerful reducing agent like lithium aluminum hydride (LiAlH4). rsc.orgochemacademy.com This reaction is a fundamental transformation that converts amides into amines. libretexts.orgmasterorganicchemistry.com In this case, the product would be 1-(2-piperidin-1-ylethyl)-1H-indole, transforming the initial amide into a tertiary amine. Weaker reducing agents like sodium borohydride are generally not effective for amide reduction. libretexts.org
Hydrolytic Stability and Cleavage Mechanisms
The amide bond in the 1-(2-oxo-2-piperidin-1-ylethyl) group is the primary site for hydrolytic cleavage. The stability of this bond is influenced by pH and temperature.
Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This is followed by the cleavage of the carbon-nitrogen bond, leading to the formation of 1-(carboxymethyl)-1H-indole and piperidine.
Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon of the amide, forming a tetrahedral intermediate. The subsequent collapse of this intermediate results in the cleavage of the amide bond to yield the corresponding carboxylate salt and piperidine. The stability of N-acylindoles in basic media can be influenced by the nature of the acyl group and the substituents on the indole ring.
| Condition | Reagents | Products | Notes |
| Acidic Hydrolysis | H₃O⁺, heat | 1-(carboxymethyl)-1H-indole, Piperidinium salt | The reaction rate is dependent on the acid concentration and temperature. |
| Basic Hydrolysis | OH⁻, heat | 1-(carboxymethyl)indole salt, Piperidine | Generally proceeds via a tetrahedral intermediate. |
Derivatization and Rearrangement Reactions
The indole nucleus of this compound offers opportunities for further functionalization, particularly at the C3 position, which is the most nucleophilic site.
Electrophilic Substitution: The indole ring can undergo various electrophilic substitution reactions, such as Vilsmeier-Haack formylation, Friedel-Crafts acylation, and Mannich reactions, primarily at the C3 position. The N-acyl group, being electron-withdrawing, might slightly deactivate the indole ring compared to N-alkylindoles, but the C3 position remains the most reactive site.
Rearrangement Reactions: While specific rearrangement reactions for this compound are not documented, N-acylindoles, in general, can undergo rearrangements. For instance, under certain conditions, acyl groups can migrate from the nitrogen to the C3 position of the indole ring. Photochemical rearrangements of related N-substituted indoles have also been observed, leading to the formation of various isomers.
| Reaction Type | Reagents | Major Product |
| Vilsmeier-Haack | POCl₃, DMF | This compound-3-carbaldehyde |
| Friedel-Crafts Acylation | Ac₂O, SnCl₄ | 3-acetyl-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole |
| Mannich Reaction | CH₂O, Dimethylamine | 3-((dimethylamino)methyl)-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole |
Multi-Component Reactions and Cascade Transformations Involving the Core Structure
The indole and piperidine moieties present in this compound make it a potential substrate for multi-component reactions (MCRs). Indole derivatives are known to participate in various MCRs, such as the Ugi and Passerini reactions, often involving the nucleophilic C3 position.
For instance, the indole core could react with an aldehyde and an isocyanide in the presence of an acid to form a complex adduct at the C3 position. While the N-acyl group might influence the reactivity, the fundamental ability of the indole to act as a nucleophile in such reactions is expected to be retained.
Cascade reactions, where a single transformation sets off a series of subsequent intramolecular reactions, could also be envisioned. For example, a derivatization at the C3 position could introduce a functional group that subsequently reacts with the piperidine ring or the acetyl linker, leading to the formation of more complex heterocyclic systems.
Mechanistic Investigations of Key Transformations
The mechanisms of the key transformations involving this compound are rooted in the fundamental principles of organic chemistry.
Mechanism of Electrophilic Substitution at C3: The electrophilic attack on the indole ring proceeds via the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion. The attack at the C3 position is favored because the positive charge can be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene ring. The subsequent loss of a proton from the C3 position restores the aromaticity of the indole ring and yields the substituted product.
Mechanism of Amide Hydrolysis: As detailed in section 3.3.1, the hydrolysis of the amide bond proceeds through a tetrahedral intermediate. The formation and breakdown of this intermediate are the rate-determining steps and are influenced by the catalytic conditions (acidic or basic).
Spectroscopic and Advanced Structural Elucidation of 1 2 Oxo 2 Piperidin 1 Ylethyl 1h Indole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map out the complete proton and carbon framework and establish connectivity.
High-Resolution ¹H NMR Spectral Analysis
The ¹H NMR spectrum of 1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole provides detailed information about the number of different types of protons and their immediate electronic environment. The spectrum is characterized by distinct signals corresponding to the indole (B1671886) ring, the N-acetyl linker, and the piperidine (B6355638) ring.
The protons of the indole ring typically appear in the aromatic region (δ 7.0–7.8 ppm). The H-3 proton is expected to appear as a doublet around δ 6.5 ppm, coupled to the H-2 proton. The H-2 proton, in turn, would resonate as a doublet near δ 7.2 ppm. The four protons on the benzo-fused portion of the indole ring (H-4, H-5, H-6, and H-7) produce a more complex pattern in the δ 7.0–7.7 ppm range.
The methylene (B1212753) protons (-CH₂-) of the ethyl linker, being adjacent to the electron-withdrawing indole nitrogen and the carbonyl group, are deshielded and expected to appear as a singlet around δ 5.0 ppm.
The piperidine ring protons exhibit characteristic signals in the aliphatic region of the spectrum. Due to the amide bond, rotation can be restricted, potentially leading to distinct signals for the axial and equatorial protons. The protons on the carbons adjacent to the nitrogen (C-2' and C-6') are the most deshielded within the piperidine ring, typically appearing as multiplets around δ 3.4–3.6 ppm. The remaining methylene protons (on C-3', C-4', and C-5') would produce overlapping multiplets in the δ 1.5–1.7 ppm region. chemicalbook.com
Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|
| ~7.70 | d | H-4 |
| ~7.40 | d | H-7 |
| ~7.25 | t | H-6 |
| ~7.15 | t | H-5 |
| ~7.20 | d | H-2 |
| ~6.55 | d | H-3 |
| ~5.05 | s | N-CH₂-CO |
| ~3.55 | m | H-2', H-6' (piperidine) |
| ~1.65 | m | H-3', H-5' (piperidine) |
¹³C NMR Spectral Analysis and Carbon Connectivity
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbon (C=O) of the amide is highly deshielded and is expected to appear at approximately δ 165–170 ppm.
The carbons of the indole ring resonate in the aromatic region (δ 100–140 ppm). The quaternary carbons C-7a and C-3a typically appear around δ 136 ppm and δ 128 ppm, respectively. The CH carbons of the indole ring are found between δ 102 ppm and δ 129 ppm. mdpi.comspectrabase.com
The methylene carbon of the linker (-CH₂-) is expected at around δ 50 ppm. The carbons of the piperidine ring appear in the aliphatic region. The carbons adjacent to the nitrogen (C-2' and C-6') are expected around δ 43–47 ppm, while the C-3' and C-5' carbons would be found near δ 25–26 ppm, and the C-4' carbon at approximately δ 24 ppm. chemicalbook.com
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~166.0 | C=O |
| ~136.5 | C-7a |
| ~129.0 | C-2 |
| ~128.5 | C-3a |
| ~122.5 | C-6 |
| ~121.5 | C-4 |
| ~120.5 | C-5 |
| ~109.5 | C-7 |
| ~102.0 | C-3 |
| ~50.0 | N-CH₂-CO |
| ~47.0, ~43.0 | C-2', C-6' (piperidine) |
| ~26.5, ~25.5 | C-3', C-5' (piperidine) |
Advanced Two-Dimensional NMR Techniques for Through-Bond and Through-Space Correlations
To unequivocally assign all proton and carbon signals and confirm the molecular structure, a suite of 2D NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically over two or three bonds). It would show correlations between H-2 and H-3 of the indole ring, as well as sequential correlations among the protons in the benzo-fused ring (H-4 through H-7). Within the piperidine ring, COSY would establish the connectivity from the H-2'/H-6' protons to the H-3'/H-5' protons, and subsequently to the H-4' protons.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It allows for the unambiguous assignment of carbon signals for all protonated carbons by correlating the assigned ¹H signals with their corresponding ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (two or three bond) couplings between protons and carbons. Key HMBC correlations would include the signal from the methylene protons (N-CH₂) to the indole nitrogen-adjacent carbons (C-2, C-7a) and, most importantly, to the carbonyl carbon (C=O). Furthermore, correlations from the piperidine H-2'/H-6' protons to the carbonyl carbon would definitively establish the connectivity of the piperidide group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity. It can be used to confirm the spatial relationship between different parts of the molecule, such as the proximity of the linker methylene protons to the H-2 and H-7 protons of the indole ring.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of the compound and provides structural information based on its fragmentation pattern. For this compound (C₁₅H₁₈N₂O), the calculated monoisotopic mass is 242.1419 Da. In high-resolution mass spectrometry (HRMS), the protonated molecule [M+H]⁺ would be observed at m/z 243.1492, confirming the elemental composition.
The fragmentation pattern in MS/MS analysis provides valuable structural insights. Key fragmentation pathways would likely involve the cleavage of the amide bond and bonds adjacent to the indole ring. nih.gov
Fragment 1 (m/z 130.0657): A major fragment corresponding to the indolylmethyl cation ([C₉H₈N]⁺), formed by cleavage of the bond between the methylene group and the indole nitrogen, followed by rearrangement. This is a characteristic fragment for N-substituted indoles. researchgate.net
Fragment 2 (m/z 112.0786): A fragment corresponding to the piperidinyl-carbonyl cation ([C₆H₁₀NO]⁺), resulting from cleavage of the bond between the methylene carbon and the carbonyl carbon.
Fragment 3 (m/z 84.0813): A fragment corresponding to the piperidinyl cation ([C₅H₁₀N]⁺), formed by the loss of carbon monoxide from the m/z 112 fragment.
Table 3: Predicted Key Mass Spectrometry Fragments
| m/z (Predicted) | Possible Formula | Identity |
|---|---|---|
| 243.1492 | [C₁₅H₁₉N₂O]⁺ | [M+H]⁺ |
| 130.0657 | [C₉H₈N]⁺ | Indolylmethyl cation |
| 112.0786 | [C₆H₁₀NO]⁺ | Piperidinyl-carbonyl cation |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display several characteristic absorption bands.
The most prominent feature would be the strong absorption band for the tertiary amide C=O stretching vibration, expected in the region of 1630–1660 cm⁻¹. The C-N stretching vibrations of the amide and the indole ring would appear in the 1200–1400 cm⁻¹ range.
The aromatic C-H stretching vibrations of the indole ring are expected just above 3000 cm⁻¹ (e.g., 3050–3150 cm⁻¹), while the aromatic C=C stretching vibrations would give rise to several bands in the 1450–1600 cm⁻¹ region. The aliphatic C-H stretching vibrations from the methylene linker and the piperidine ring would be observed as strong bands just below 3000 cm⁻¹ (typically 2850–2950 cm⁻¹). nist.gov
Table 4: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3150-3050 | C-H Stretch | Aromatic (Indole) |
| 2950-2850 | C-H Stretch | Aliphatic (Piperidine, -CH₂-) |
| 1660-1630 | C=O Stretch | Tertiary Amide |
| 1600-1450 | C=C Stretch | Aromatic (Indole) |
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis.
A comprehensive search of scientific literature and crystallographic databases did not yield specific X-ray crystallography data for the compound this compound. Therefore, a detailed analysis of its solid-state structure, including precise bond lengths, bond angles, and torsional angles, cannot be provided at this time.
While experimental data for the target compound is unavailable, the conformational analysis of similar N-acylpiperidine structures can offer general insights. The conformation of the piperidine ring and the orientation of the substituents are influenced by various factors, including steric hindrance and electronic effects. For N-acylpiperidines, two primary conformers are often considered: one where the substituent at the 2-position of the piperidine ring is axial and another where it is equatorial. The relative stability of these conformers is dictated by the interplay of steric and electronic factors. For instance, in some N-acylpiperidines, an axial conformation of a substituent can be favored due to the minimization of allylic strain.
The determination of the precise solid-state structure of this compound would necessitate its synthesis, crystallization, and subsequent analysis using single-crystal X-ray diffraction. Such an analysis would provide definitive information on its molecular geometry, intermolecular interactions, and packing in the crystal lattice.
Computational Chemistry and Theoretical Studies of 1 2 Oxo 2 Piperidin 1 Ylethyl 1h Indole
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. However, specific studies applying these methods to 1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole have not been identified.
Density Functional Theory (DFT) Studies on Conformational Preferences and Stability
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine the most stable conformations of a molecule by calculating the energies of different spatial arrangements of its atoms. A thorough search of the scientific literature did not yield any studies that have utilized DFT to specifically analyze the conformational preferences and stability of this compound. Consequently, there is no published data on its low-energy conformers or the rotational barriers of its flexible bonds as determined by this method.
Molecular Electrostatic Potential (MEP) Analysis for Reactivity Prediction
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide insights into the dynamic behavior of molecules over time and can help in understanding their conformational landscapes and interactions with other molecules.
Conformational Analysis and Energy Landscapes
Conformational analysis aims to identify the full range of possible conformations of a molecule and their corresponding energy levels, often visualized as an energy landscape. This information is crucial for understanding a molecule's flexibility and its preferred shapes. At present, there are no published studies that detail a systematic conformational analysis or the resulting energy landscape for this compound.
Ligand-Protein Interaction Predictions and Binding Mode Studies
Given the prevalence of indole (B1671886) and piperidine (B6355638) moieties in biologically active compounds, it is plausible that this compound could be investigated for its potential biological activity. Such studies often involve computational predictions of ligand-protein interactions and binding modes through molecular docking simulations. However, a review of the literature did not uncover any such studies specifically involving this compound. Therefore, there is no available data on its predicted binding affinity or interaction patterns with any biological targets.
Elucidation of Reaction Mechanisms and Transition State Characterization via Computational Methods
Computational methods are instrumental in elucidating the step-by-step mechanisms of chemical reactions, including the characterization of transient intermediates and high-energy transition states. This provides a deeper understanding of reaction pathways and kinetics. A search for computational studies on the synthesis or reactions of this compound did not yield any results that focused on the elucidation of its reaction mechanisms or the characterization of its transition states through theoretical calculations.
Prediction of Spectroscopic Parameters from First Principles
Computational chemistry offers powerful tools to predict the spectroscopic properties of molecules from fundamental quantum mechanical principles, often referred to as ab initio or first-principles methods. These theoretical calculations can provide valuable insights into the relationships between molecular structure and spectroscopic signatures, aiding in the interpretation of experimental data and the structural elucidation of novel compounds. For the compound This compound , however, a comprehensive search of the scientific literature reveals a notable absence of specific studies detailing the prediction of its spectroscopic parameters using such methods.
While computational studies, particularly those employing Density Functional Theory (DFT), are commonly used to forecast spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic (UV-Vis) absorption spectra for a wide array of organic molecules, specific and detailed research findings for This compound are not publicly available.
In a typical computational study of this nature, researchers would first optimize the molecule's three-dimensional geometry at a selected level of theory and basis set. Following this, various spectroscopic properties would be calculated. For instance:
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is frequently employed to calculate the ¹H and ¹³C NMR isotropic shielding constants. These values are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
Vibrational Spectroscopy: The vibrational frequencies and their corresponding intensities for IR and Raman spectra are determined by calculating the second derivatives of the energy with respect to the atomic coordinates. The resulting predicted spectra can help in assigning the vibrational modes of the molecule to specific functional groups.
Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is the standard approach for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max_) in a UV-Vis spectrum.
Without dedicated computational studies on This compound , it is not possible to present detailed data tables of its predicted spectroscopic parameters. The generation of such data would necessitate a new and original computational investigation of the molecule. Therefore, the following sections, which would typically contain detailed tables of predicted NMR chemical shifts, vibrational frequencies, and electronic transitions, remain unpopulated.
Table of Predicted ¹H and ¹³C NMR Chemical Shifts
No published data available.
Table of Predicted Vibrational Frequencies
No published data available.
Table of Predicted Electronic Transitions
No published data available.
Future computational research on This compound would be invaluable for providing a theoretical foundation for its spectroscopic characterization and for deepening the understanding of its electronic structure and molecular properties.
Biological Activity and Mechanistic Insights of 1 2 Oxo 2 Piperidin 1 Ylethyl 1h Indole in Vitro Investigations
Exploration of Potential Biological Targets and Pathways for Indole-Piperidine Amides
The unique three-dimensional arrangement of the indole (B1671886) and piperidine (B6355638) moieties allows these compounds to interact with a wide array of biological macromolecules, leading to modulation of their functions.
Indole-piperidine amides have been evaluated as inhibitors of several key enzymes implicated in various pathological conditions.
Cholinesterases (AChE and BChE): Both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are legitimate therapeutic targets for managing the cholinergic deficit in Alzheimer's disease (AD). researchgate.net A series of N-benzyl substituted amides of 1H-indole-5-carboxylic acid demonstrated inhibitory activity against these enzymes. nih.govuj.edu.pl While 1-benzylpiperidine (B1218667) amide of 1H-indole-5-carboxylic acid was a weak, non-selective inhibitor, its analogue, 1-(3-chloro)benzylpiperidine amide of 1H-indole-5-carboxylic acid, showed the highest inhibitory activity towards BChE, with 30.06% inhibition at a 10 µM concentration. nih.govuj.edu.pl More recently, a potent dual inhibitor, 5,6-dimethoxy-indole N-(2-(1-benzylpiperidine) carboxamide (23a), was developed, exhibiting IC₅₀ values of 0.32 µM and 0.39 µM against human AChE (hAChE) and β-secretase (BACE-1), respectively. nih.gov
β-Secretase (BACE-1): BACE-1 is a primary enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease. nih.govnih.govwikipedia.org The development of BACE-1 inhibitors is a key strategy for a disease-modifying treatment for AD. rsc.orgmdpi.com As mentioned, certain indole-piperidine amides have been designed as multi-target-directed ligands, effectively inhibiting both cholinesterases and BACE-1. nih.gov The compound 5,6-dimethoxy-indole N-(2-(1-benzylpiperidine) carboxamide (23a) was identified as a mixed-type inhibitor of hBACE-1 with a Kᵢ value of 0.46 μM. nih.gov
α-Glucosidase: Inhibition of α-glucosidase, an enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides, is an established approach for managing type 2 diabetes. nih.gov While specific studies on 1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole are not prevalent, both indole and piperidine scaffolds are found in potent α-glucosidase inhibitors. researchgate.netmdpi.com This suggests that hybrid molecules of this class represent a promising area for investigation as potential anti-diabetic agents. tubitak.gov.tr
Urease: The urease enzyme is a known virulence factor in certain pathogens, contributing to diseases like peptic ulcers and gastric cancer. nih.gov Piperidine derivatives have been identified as a class of urease inhibitors, with their activity influenced by substituents on the nitrogen atom. nih.gov This indicates a potential therapeutic application for indole-piperidine amides in combating bacterial infections.
Table 1: Enzyme Inhibitory Activity of Selected Indole-Piperidine Amide Analogues
| Compound | Target Enzyme | Activity (IC₅₀/Kᵢ) |
|---|---|---|
| 5,6-dimethoxy-indole N-(2-(1-benzylpiperidine) carboxamide (23a) | hAChE | IC₅₀ = 0.32 µM; Kᵢ = 0.26 µM |
| 5,6-dimethoxy-indole N-(2-(1-benzylpiperidine) carboxamide (23a) | hBACE-1 | IC₅₀ = 0.39 µM; Kᵢ = 0.46 µM |
Melatonin (B1676174) Receptor: The indole ring is the core structure of melatonin, the primary hormone regulating circadian rhythms through its action on melatonin receptors MT₁ and MT₂. chronobiologyinmedicine.orgnih.gov Consequently, indole-based derivatives are frequently explored as modulators of these G-protein coupled receptors. chronobiologyinmedicine.orgmdpi.com Studies on piperazine-substituted indole derivatives have shown strong receptor binding and potential for treating circadian rhythm-related disorders. chronobiologyinmedicine.org While direct binding data for this compound is not available, its indole core makes it a candidate for investigation as a ligand for melatonin receptors. nih.govmdpi.com
Apoptosis Induction in Cancer Cell Lines: The indole nucleus is a privileged scaffold for the discovery of anticancer agents. nih.govnih.gov Indole derivatives can induce apoptosis, a form of programmed cell death, in various cancer cells. mdpi.com Research on a series of indole-aryl amide derivatives demonstrated significant in vitro cytotoxicity against several tumor cell lines, including HT29 (colon), HeLa (cervical), MCF7 (breast), PC-3 (prostate), and Jurkat J6 (leukemia). nih.govnih.gov One specific compound showed noteworthy selectivity for HT29 colon cancer cells, causing cell cycle arrest in the G1 phase and promoting apoptosis, while not affecting healthy human intestinal cells. nih.govnih.govresearchgate.net Other studies have shown that piperine, an alkaloid containing a piperidine ring, can also induce apoptosis in cancer cells by inhibiting signaling pathways like the PI3K/Akt/mTOR pathway. mdpi.com
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Understanding how structural modifications affect biological activity is crucial for designing more potent and selective drug candidates.
The electronic and steric properties of substituents on the indole ring significantly influence the biological activity of indole-piperidine amides and related compounds.
In a series of indole derivatives designed as CysLT₁ antagonists, the position of substitution was critical. Methoxy group substitutions at position 7 of the indole ring were found to be the most favorable for activity, whereas substitutions at position 4 were the least favorable. researchgate.net
For anti-proliferative activity in human breast cancer cells, substitutions on the indole nitrogen have been shown to increase efficacy. Specifically, N-alkoxy substituents enhanced the activity, with efficacy increasing with the carbon length of the alkoxy chain. nih.gov
In the development of nociceptin (B549756) opioid receptor (NOP) ligands, the point of attachment of the N-piperidinyl side chain to the indole ring was crucial. A 2-substituted indole produced a potent NOP full agonist, whereas the corresponding 3-substituted analogue was a selective NOP partial agonist. nih.govnih.gov
Modifications to the piperidine moiety also play a key role in defining the pharmacological profile of these molecules.
Substitution on the Piperidine Ring: In a series of monoamine oxidase (MAO) inhibitors, a para-hydroxy substitution on the piperidine ring resulted in maximum inhibitory activity against both MAO-A and MAO-B. acs.orgnih.gov The position of the substituent was important, with para-substitution being preferable to meta-substitution. acs.org
Saturation of the Piperidine Ring: The degree of saturation can dramatically affect potency. In one study on anti-trypanosomal agents, introducing unsaturation into the piperidine ring led to a tenfold increase in potency compared to the saturated analogue. dndi.org
Replacement of the Piperidine Ring: Replacing the piperidine ring with other cyclic amines can lead to significant changes in activity. For instance, replacing a morpholine (B109124) ring with a piperazine (B1678402) in one series resulted in less potent compounds. nih.gov In another case, replacing a piperidine ring with a morpholine led to an inactive compound, while replacement with an acyclic analogue caused a loss of activity. dndi.org This highlights the specific structural and conformational contributions of the piperidine ring to biological activity. researchgate.net
Role of the Amide Linker and Ethyl Chain in Pharmacophore Design
In the pharmacophore model of this compound, the amide linker and the ethyl chain play a crucial role in defining the molecule's spatial orientation and potential interactions with biological targets. A pharmacophore model outlines the essential three-dimensional arrangement of functional groups necessary for biological activity. researchgate.net
The amide linker introduces a rigid, planar unit with hydrogen bond donor (N-H, if present in a secondary amide context, though not in this specific molecule) and acceptor (C=O) capabilities. This feature is critical for forming specific hydrogen bonds with amino acid residues in the active site of enzymes or receptors. The delocalization of electrons over the N-C=O system imparts a particular geometry and electronic character that can be vital for molecular recognition. In many biologically active indole derivatives, the nature and orientation of an amide-containing side chain significantly influence potency and selectivity. nih.gov
The ethyl chain acts as a spacer, providing conformational flexibility that allows the indole and piperidine rings to adopt an optimal orientation for binding to a target protein. The length of this linker is a critical determinant of biological activity; a two-carbon chain, as present here, positions the terminal piperidine ring at a specific distance and angle relative to the indole core. This spacing can be essential for simultaneously engaging with different pockets or subsites within a larger binding domain. Structure-activity relationship (SAR) studies of various bioactive compounds have demonstrated that even minor changes in the length of such a linker can lead to significant changes in biological activity. dndi.org
Interactive Table: Potential Pharmacophoric Features of this compound and their Postulated Roles.
| Feature | Moiety | Potential Role in Biological Activity |
| Aromatic Ring | Indole | Hydrophobic interactions, π-π stacking with aromatic amino acid residues. |
| Hydrogen Bond Acceptor | Amide Carbonyl (C=O) | Formation of hydrogen bonds with amino acid residues (e.g., serine, threonine, lysine). |
| Hydrophobic/Aliphatic Ring | Piperidine | Van der Waals interactions, fitting into hydrophobic pockets. |
| Basic Nitrogen | Piperidine Nitrogen | Potential for ionic interactions if protonated. |
| Linker | Ethyl Chain | Provides optimal spatial orientation between the indole and piperidine moieties. |
Mechanistic Investigations of In Vitro Efficacy
Enzyme Kinetics and Binding Mode Analysis
While no specific enzyme targets for this compound have been identified, its structural motifs are present in known enzyme inhibitors. Indole derivatives, for instance, are known to inhibit a variety of enzymes, including kinases, proteases, and oxidoreductases like indoleamine 2,3-dioxygenase. nih.gov The nature of inhibition can be competitive, non-competitive, or uncompetitive, depending on how the inhibitor interacts with the enzyme and/or the enzyme-substrate complex. nih.gov
A hypothetical enzyme inhibition study for this compound would involve determining key kinetic parameters. The Michaelis-Menten constant (Km) and maximum velocity (Vmax) would be measured in the presence and absence of the inhibitor.
Competitive Inhibition : If the compound competes with the substrate for the active site, an increase in Km would be observed with no change in Vmax.
Non-competitive Inhibition : If it binds to an allosteric site, a decrease in Vmax would be seen with no change in Km.
Uncompetitive Inhibition : If it binds only to the enzyme-substrate complex, both Vmax and Km would decrease.
Binding mode analysis , typically performed using computational molecular docking, would predict how the molecule fits into the active site of a putative target enzyme. For an indole-piperidine compound, it is plausible that the indole ring would engage in hydrophobic or π-π stacking interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan in the active site. The amide carbonyl would likely act as a hydrogen bond acceptor, while the piperidine ring could fit into a hydrophobic pocket. nih.gov
Interactive Table: Hypothetical Enzyme Kinetic Parameters for this compound in Different Inhibition Models.
| Inhibition Type | Effect on Km | Effect on Vmax | Postulated Binding Site |
| Competitive | Increases | No change | Active Site |
| Non-competitive | No change | Decreases | Allosteric Site |
| Uncompetitive | Decreases | Decreases | Enzyme-Substrate Complex |
Cellular Permeability and Localization Studies (In Vitro)
The ability of a compound to cross cell membranes is a critical factor in its potential biological activity. In vitro models, such as the Caco-2 cell monolayer assay, are commonly used to predict intestinal permeability and oral absorption. nih.gov The permeability of this compound would be influenced by its physicochemical properties, including lipophilicity (logP), molecular weight, and the number of hydrogen bond donors and acceptors.
Structurally related compounds offer some clues. Piperine, which contains a piperidine amide, can modulate membrane dynamics and increase the permeability of the intestinal epithelium. nih.gov N-methylation of peptide backbones, which is analogous to the N-substitution in the target molecule, has been shown to improve cell permeability by reducing the number of hydrogen bond donors and allowing the molecule to adopt a more membrane-compatible conformation. mdpi.com
Subcellular localization would depend on the compound's properties. Lipophilic compounds often accumulate in lipid-rich environments like the endoplasmic reticulum or mitochondrial membranes. The presence of the basic piperidine nitrogen could also lead to accumulation in acidic organelles such as lysosomes. Fluorescence microscopy, using either an intrinsically fluorescent compound or a fluorescently tagged derivative, would be the standard method to visualize its distribution within cells.
Comparative Analysis with Known Indole-Piperidine Containing Biologically Active Compounds
The indole-piperidine scaffold is present in a number of compounds with established biological activities. A comparative analysis can provide insights into the potential therapeutic areas where this compound might be active.
For example, certain 2-substituted N-piperidinyl indoles have been developed as potent and selective ligands for the nociceptin opioid peptide (NOP) receptor, with potential applications in pain management and other CNS disorders. nih.gov In these compounds, the substitution pattern on the indole ring and the nature of the piperidine substituent are critical for affinity and efficacy.
Another class of compounds, 4-azaindole-2-piperidine derivatives, has been investigated as agents against Trypanosoma cruzi, the parasite responsible for Chagas disease. dndi.org Structure-activity relationship studies in this series revealed that the azaindole moiety was crucial for potency and that modifications to the piperidine ring significantly impacted activity. dndi.org
Furthermore, piperidine-3-carboxamide derivatives have been identified as inducers of a senescence-like phenotype in melanoma cells, suggesting potential anticancer applications. nih.gov While the indole ring is absent in these specific examples, they highlight the importance of the substituted piperidine carboxamide moiety in conferring biological activity.
Interactive Table: Comparison with Structurally Related Biologically Active Compounds.
| Compound Class | Key Structural Features | Biological Activity | Potential Implication for Target Compound |
| 2-Substituted N-Piperidinyl Indoles | Indole linked to piperidine, often with additional substitutions. | Nociceptin Opioid Receptor (NOP) Ligands | Potential for activity in the central nervous system. nih.gov |
| 4-Azaindole-2-Piperidine Derivatives | Azaindole linked to piperidine with an amide side chain. | Anti-parasitic (Trypanosoma cruzi) | Suggests potential for anti-infective properties. dndi.org |
| Piperidine-3-Carboxamide Derivatives | N-arylpiperidine-3-carboxamide scaffold. | Anti-melanoma (senescence induction) | The piperidine-amide portion may contribute to anticancer activity. nih.gov |
Future Research Directions and Potential Applications
Rational Design and Synthesis of Advanced Analogues with Tuned Biological Profiles
Future research will heavily focus on the rational design and synthesis of advanced analogues of 1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole to achieve finely tuned biological profiles. The structural flexibility of the indole-piperidine amide framework allows for systematic modifications to optimize potency, selectivity, and pharmacokinetic properties. mdpi.com
Key strategies will involve:
Modification of the Indole (B1671886) Core: The indole nucleus can be substituted at various positions to modulate biological activity. organic-chemistry.org For instance, introducing electron-withdrawing or electron-donating groups can influence the molecule's electronic properties and its interactions with biological targets. researchgate.net
Alterations to the Piperidine (B6355638) Ring: The piperidine moiety offers significant scope for modification. Introducing substituents on the ring can impact binding affinity and selectivity. For example, a series of N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid were synthesized to explore their potential as inhibitors of cholinesterases. researchgate.net
Amide Linker Modification: The amide bond connecting the indole and piperidine rings is crucial for the molecule's conformation. Exploring isosteres of the amide bond or altering the length and flexibility of the ethyl linker could lead to analogues with improved stability and bioavailability.
The goal of this rational design approach is to create a library of compounds with diverse biological activities. For instance, researchers have designed and synthesized indole-piperidine amides as dual inhibitors for targets relevant to Alzheimer's disease, such as cholinesterases and β-secretase (BACE-1). mdpi.comnih.gov This multi-target approach is a growing trend in drug discovery for complex diseases. nih.gov Similarly, the indole scaffold is a key component in the development of agents targeting cancer-related pathways, such as tubulin polymerization and protein kinases. mdpi.comnih.gov By systematically modifying the scaffold, researchers can develop analogues with enhanced potency and selectivity for specific cancer targets. nih.gov
Exploration of Novel Synthetic Pathways and Methodologies for Related Compounds
The efficient synthesis of a diverse library of indole-piperidine amide analogues necessitates the exploration of novel and improved synthetic methodologies. Traditional methods for indole synthesis can sometimes be harsh or lack efficiency. researchgate.net
Future efforts will likely concentrate on:
Microwave-Assisted Synthesis: This technology offers advantages such as significantly reduced reaction times and improved yields for reactions like the Friedel–Crafts acylation of indoles. mdpi.com
Palladium-Catalyzed Methods: Domino reactions involving palladium catalysts provide a powerful tool for the one-pot synthesis of complex, substituted indoles from simple starting materials. organic-chemistry.org
Multi-Component Reactions (MCRs): MCRs allow for the construction of complex molecules in a single step from three or more reactants, offering a highly efficient route to generate libraries of indole derivatives. researchgate.net
Green Chemistry Approaches: The use of environmentally benign solvents like water, ionic liquids, or even solvent-free conditions is becoming increasingly important in chemical synthesis to reduce waste and improve safety. researchgate.net
These advanced synthetic strategies will be crucial for implementing diversity-oriented synthesis (DOS), a powerful approach to create structurally complex and diverse small-molecule libraries for high-throughput screening. nih.gov By developing robust and flexible synthetic routes, chemists can rapidly generate a wide range of analogues for biological evaluation.
Integration with Emerging Technologies in Chemical Synthesis and Screening
The discovery and development of novel therapeutic agents based on the indole-piperidine amide scaffold can be significantly accelerated by integrating emerging technologies.
High-Throughput Screening (HTS): HTS allows for the rapid screening of large compound libraries against specific biological targets. nih.gov The development of efficient synthetic methods is essential to provide the necessary quantity and diversity of compounds for HTS campaigns. nih.gov
Combinatorial Chemistry: This approach enables the rapid synthesis of large libraries of related compounds by systematically combining different building blocks. nih.gov This is particularly well-suited for exploring the structure-activity relationships of the indole-piperidine amide scaffold.
Computational Modeling and AI: In silico methods, such as molecular docking, are invaluable for predicting how a molecule will interact with its target protein. nih.gov This allows for the rational design of more potent and selective compounds before they are synthesized, saving time and resources. nih.gov The integration of artificial intelligence (AI) can further aid in the rapid development of potent and selective kinase inhibitors, a class of drugs where the indole scaffold is prominent. mdpi.com
By combining these technologies, researchers can adopt a more streamlined and efficient approach to drug discovery, moving from initial hit identification to lead optimization more quickly.
Broader Implications of the Indole-Piperidine Amide Scaffold in Chemical Biology
The indole-piperidine amide scaffold is more than just a template for drug design; it is a valuable tool in chemical biology for probing complex biological systems. The inherent biological relevance of the indole moiety, found in neurotransmitters like serotonin and other natural products, makes it an ideal starting point for developing chemical probes. nih.govresearchgate.net
The versatility of this scaffold allows it to interact with a wide range of biological targets, including enzymes, receptors, and even nucleic acids. mdpi.comacs.org This makes it suitable for developing:
Inhibitors for Various Enzymes: As demonstrated by the development of cholinesterase and BACE-1 inhibitors for Alzheimer's disease research. mdpi.comnih.gov
Modulators of Receptor Function: The indole structure is a key pharmacophore for various receptor ligands.
Anticancer Agents: Indole derivatives have been shown to target multiple mechanisms in cancer cells, including the inhibition of tubulin polymerization and various protein kinases. mdpi.com
The ability to readily synthesize a wide array of analogues allows for the systematic investigation of structure-activity relationships (SAR), providing fundamental insights into the molecular basis of biological processes. nih.gov As our understanding of disease biology grows, the indole-piperidine amide scaffold will undoubtedly continue to be a valuable and enduring platform for the development of novel therapeutics and chemical probes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
